molecular formula C21H17NO B15205593 5-[3-(Benzyloxy)phenyl]-1H-indole

5-[3-(Benzyloxy)phenyl]-1H-indole

Cat. No.: B15205593
M. Wt: 299.4 g/mol
InChI Key: AWHHSBJZCWASMK-UHFFFAOYSA-N
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Description

5-[3-(Benzyloxy)phenyl]-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that contain a benzene ring fused to a pyrrole ring. This specific compound features a benzyloxy group attached to the phenyl ring, which is connected to the indole core. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Benzyloxy)phenyl]-1H-indole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in organic synthesis. The process involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Benzyloxy)phenyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce halogens or nitro groups onto the indole ring.

Scientific Research Applications

5-[3-(Benzyloxy)phenyl]-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[3-(Benzyloxy)phenyl]-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound of the indole family, known for its wide range of biological activities.

    5-Bromoindole: A halogenated derivative with enhanced reactivity in electrophilic substitution reactions.

    3-Phenylindole: Similar structure but lacks the benzyloxy group, leading to different chemical and biological properties.

Uniqueness

5-[3-(Benzyloxy)phenyl]-1H-indole is unique due to the presence of the benzyloxy group, which can influence its reactivity and biological activity. This functional group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

5-(3-phenylmethoxyphenyl)-1H-indole

InChI

InChI=1S/C21H17NO/c1-2-5-16(6-3-1)15-23-20-8-4-7-17(14-20)18-9-10-21-19(13-18)11-12-22-21/h1-14,22H,15H2

InChI Key

AWHHSBJZCWASMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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